Ferroptosis-IN-4
CAS No.:
Cat. No.: VC16602293
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24ClN3O2 |
---|---|
Molecular Weight | 337.8 g/mol |
IUPAC Name | 1-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-3-hydroxy-2-methylpyridin-4-one;hydrochloride |
Standard InChI | InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H |
Standard InChI Key | CWEFSCNNSFOMAD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl |
Introduction
Molecular Mechanisms of Ferroptosis and Relevance to Ferroptosis-IN-4
Ferroptosis is driven by the accumulation of lipid peroxides due to the failure of glutathione peroxidase 4 (GPX4), the primary enzyme that reduces lipid hydroperoxides using glutathione (GSH) . Key regulators include:
-
GPX4: Directly neutralizes lipid peroxides; its inhibition by compounds like RSL3 induces ferroptosis .
-
System Xc⁻: A cystine/glutamate antiporter (comprising SLC7A11 and SLC3A2) that supplies cysteine for GSH synthesis. Erastin, a system Xc⁻ inhibitor, depletes GSH and sensitizes cells to ferroptosis .
-
ACSL4 and LPCAT3: Enzymes that incorporate polyunsaturated fatty acids (PUFAs) into membrane lipids, making cells prone to peroxidation .
Ferroptosis-IN-4 likely interferes with these pathways, possibly by enhancing GPX4 activity, scavenging lipid radicals, or chelating iron. For example, liproxstatin-1 and ferrostatin-1 are known ferroptosis inhibitors that block lipid peroxidation , suggesting Ferroptosis-IN-4 may operate through similar mechanisms.
Iron Metabolism and Ferroptosis-IN-4
Iron overload is a hallmark of ferroptosis, as iron catalyzes Fenton reactions that generate hydroxyl radicals, exacerbating lipid peroxidation . Key iron regulators include:
-
Transferrin Receptor 1 (TFR1): Mediates iron uptake via transferrin-bound iron .
-
Ferritinophagy: Degradation of ferritin by NCOA4 releases stored iron, amplifying oxidative stress .
Ferroptosis-IN-4 may mitigate iron toxicity by:
-
Inhibiting TFR1-dependent iron uptake.
Therapeutic Applications in Cancer
Ferroptosis induction is a promising strategy against apoptosis-resistant cancers . Conversely, ferroptosis inhibitors like Ferroptosis-IN-4 could protect healthy cells during chemotherapy or target diseases with excessive cell death (e.g., neurodegeneration).
Synergy with Immunotherapy
CD8⁺ T cells promote tumor ferroptosis by releasing IFN-γ, which downregulates SLC7A11 and SLC3A2 . Ferroptosis-IN-4 might enhance immunotherapy efficacy by preventing off-target ferroptosis in immune cells.
Resistance Mechanisms
Cancer cells resist ferroptosis via:
Ferroptosis-IN-4 could overcome resistance by targeting these bypass pathways.
Challenges and Future Directions
Biomarker Development
No validated biomarkers exist for ferroptosis inhibition. Potential candidates include:
Toxicity Concerns
Systemic iron chelation may cause anemia, necessitating targeted delivery systems for Ferroptosis-IN-4 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume